N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide
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Overview
Description
N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure plays a significant role in its chemical behavior and applications. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Benzyl and Phenyl Groups: The final step involves coupling the thiazole intermediate with benzyl and phenyl groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Trifluoromethyl iodide, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.
N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide lies in its combination of the trifluoromethyl group and the thiazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring provides a versatile scaffold for interactions with biological targets.
Properties
IUPAC Name |
N-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)13-6-4-5-12(9-13)10-16-23-15(11-25-16)17(24)22-14-7-2-1-3-8-14/h1-9,11H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBZYXPBDMJWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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